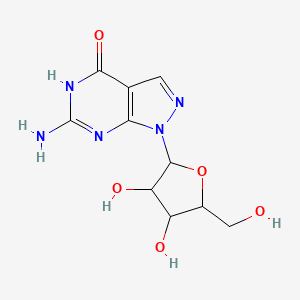![molecular formula C9H8Br2O2 B12097182 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole CAS No. 114394-68-2](/img/structure/B12097182.png)
5,6-Bis(bromomethyl)benzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(bromomethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzo[d][1,3]dioxole, featuring two bromomethyl groups at the 5 and 6 positions. This compound is known for its reactivity and is used in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Benzo[d][1,3]dioxole: One common method involves the bromination of benzo[d][1,3]dioxole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Bromomethylation: Another method involves the bromomethylation of benzo[d][1,3]dioxole using formaldehyde and hydrobromic acid in the presence of a catalyst like zinc bromide.
Industrial Production Methods
Industrial production of 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole often involves large-scale bromination processes using bromine and suitable solvents. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Scientific Research Applications
5,6-Bis(bromomethyl)benzo[d][1,3]dioxole is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5,6-Bis(bromomethyl)benzo[d][1,3]dioxole involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to synthesize diverse organic compounds .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxybenzyl bromide: Similar in structure but with only one bromomethyl group.
5-Bromo-1,3-benzodioxole: Contains a single bromine atom instead of two bromomethyl groups.
5,6-Dibromobenzo[d][1,3]dioxole: Similar structure but with bromine atoms directly attached to the benzene ring.
Uniqueness
5,6-Bis(bromomethyl)benzo[d][1,3]dioxole is unique due to the presence of two bromomethyl groups, which enhances its reactivity and versatility in chemical synthesis compared to its analogs .
Properties
IUPAC Name |
5,6-bis(bromomethyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXCPCONRWLAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500148 |
Source


|
| Record name | 5,6-Bis(bromomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114394-68-2 |
Source


|
| Record name | 5,6-Bis(bromomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12097114.png)



![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)




